Ethyl 2-cyano-3-(2-fluorophenyl)propanoate
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Overview
Description
Ethyl 2-cyano-3-(2-fluorophenyl)propanoate is an organic compound with the molecular formula C12H12FNO2. It is a derivative of propanoic acid, featuring a cyano group and a fluorophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-(2-fluorophenyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 2-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(2-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorophenyl ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes or alter receptor function through competitive binding.
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(3-fluorophenyl)propanoate
- Ethyl 2-cyano-3-(4-fluorophenyl)propanoate
- Ethyl 2-cyano-3-(2-chlorophenyl)propanoate
Comparison: Ethyl 2-cyano-3-(2-fluorophenyl)propanoate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents or substitution patterns, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.
Biological Activity
Ethyl 2-cyano-3-(2-fluorophenyl)propanoate is an organic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to present a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a cyano group, a fluorophenyl moiety, and an ethyl ester functional group. The molecular formula is C12H10FNO2, with a molecular weight of approximately 223.21 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group may facilitate binding through hydrogen bonding or dipole interactions, while the fluorine atom can enhance metabolic stability and lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for the development of new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies conducted on various cancer cell lines revealed promising cytotoxic effects:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HCT-116 (Colorectal) | 10 |
A549 (Lung Cancer) | 20 |
The compound's mechanism of action in cancer cells appears to involve apoptosis induction and cell cycle arrest, which were confirmed through flow cytometry analyses .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers treated bacterial cultures with varying concentrations of the compound. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth. This study highlights the compound's potential use in developing new antibacterial therapies.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound against human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in significant reductions in cell viability, alongside increased markers for apoptosis. These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-cyano-3-(2-fluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-6,10H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSSNXKQLCXYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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